2-(5-Bromo-2-methoxyphenyl)-2-fluoroethan-1-amine
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Overview
Description
Molecular Structure Analysis
The molecular structure of “2-(5-Bromo-2-methoxyphenyl)-2-fluoroethan-1-amine” can be inferred from its name. It likely contains a phenyl ring (a hexagonal ring of carbon atoms) with a bromine atom and a methoxy group (O-CH3) attached. Additionally, it has a two-carbon chain (ethan-) with a fluorine atom (fluoro-) and an amine group (-NH2) attached .Scientific Research Applications
In Vivo Metabolism and Synthesis Methods
Metabolism Studies : A study on the in vivo metabolism of a structurally related psychoactive compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats revealed multiple metabolic pathways involving deamination, reduction, oxidation, and acetylation processes. This suggests the potential metabolic versatility of bromo-methoxyphenyl derivatives, which could be relevant for pharmacokinetic studies (Kanamori et al., 2002).
Synthesis Techniques : Research on the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles from reactions involving 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines showcases the synthetic utility of bromo-methoxyphenyl derivatives in creating compounds with potential biological activity. The study highlights the method's advantages, such as a wide range of primary amines, simple execution, and high yields, which could be applicable to synthesizing derivatives of 2-(5-Bromo-2-methoxyphenyl)-2-fluoroethan-1-amine (Aquino et al., 2015).
Potential Therapeutic Applications
Antimicrobial Activity : The synthesis and evaluation of novel Schiff bases using structurally similar compounds have demonstrated significant antimicrobial activity. This suggests that derivatives of 2-(5-Bromo-2-methoxyphenyl)-2-fluoroethan-1-amine could potentially be explored for their antimicrobial properties (Puthran et al., 2019).
Enzymatic Strategies for Synthesis : The development of enzymatic strategies for synthesizing enantioenriched amines, including the use of biotransamination and lipases, offers a green chemistry approach to obtaining compounds with high enantiomeric excess. This method could be relevant for the synthesis of enantioenriched derivatives of 2-(5-Bromo-2-methoxyphenyl)-2-fluoroethan-1-amine, potentially useful in creating precursors for pharmaceuticals (Mourelle-Insua et al., 2016).
properties
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-2-fluoroethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFNO/c1-13-9-3-2-6(10)4-7(9)8(11)5-12/h2-4,8H,5,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAWXPSEHRSUKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(CN)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2-methoxyphenyl)-2-fluoroethan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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